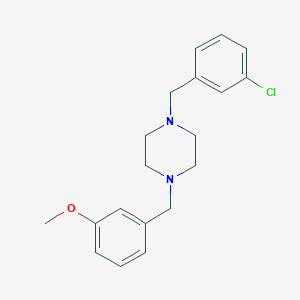
1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical drugs. The compound features two benzyl groups substituted at the nitrogen atoms of the piperazine ring, with one benzyl group bearing a chlorine atom and the other a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine typically involves the reaction of piperazine with 3-chlorobenzyl chloride and 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperazine+3-chlorobenzyl chloride+3-methoxybenzyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include ammonia (NH3) and sodium thiolate (NaS).
Major Products Formed
Oxidation: Formation of 1-(3-chlorobenzyl)-4-(3-hydroxybenzyl)piperazine.
Reduction: Formation of 1-(3-chlorobenzyl)-4-(3-aminobenzyl)piperazine.
Substitution: Formation of 1-(3-aminobenzyl)-4-(3-methoxybenzyl)piperazine or 1-(3-thiobenzyl)-4-(3-methoxybenzyl)piperazine.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical drug, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound may modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with the methoxy group on the para position.
1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine: Similar structure but with the chlorine atom on the para position.
1-(3-chlorobenzyl)-4-(3-hydroxybenzyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-chlorobenzyl)-4-(3-methoxybenzyl)piperazine is unique due to the specific positioning of the chlorine and methoxy groups on the benzyl rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGKQQMFKSHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![N-ethyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5645376.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)
![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)
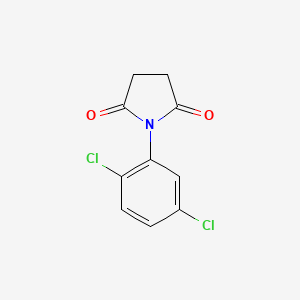
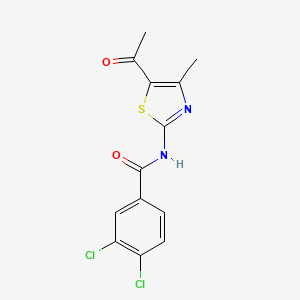
![4-AMINO-3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5645425.png)
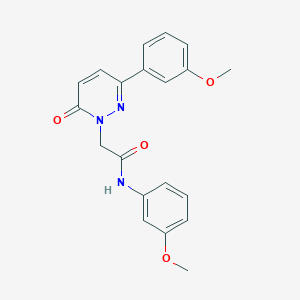
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645432.png)
![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)
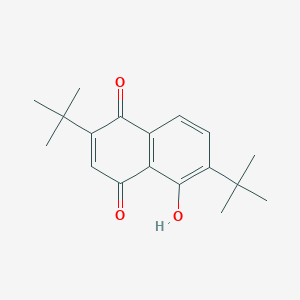
![N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide](/img/structure/B5645465.png)
![6-(methoxymethyl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5645470.png)
